Riociguat-d6 - 1304478-43-0

Riociguat-d6

Catalog Number: EVT-1484721
CAS Number: 1304478-43-0
Molecular Formula: C₂₀H₁₃D₆FN₈O₂
Molecular Weight: 428.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Riociguat

Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator clinically approved for treating pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH) [, ]. It acts by directly stimulating sGC, enhancing the synthesis of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improvements in exercise capacity [, , , , ]. Studies show riociguat's efficacy in improving pulmonary hemodynamics, exercise capacity, and quality of life in patients with PAH and CTEPH [, , , , , , , , , , ].

Overview

Riociguat-d6 is a deuterated analog of Riociguat, a medication primarily used for the treatment of pulmonary hypertension. This compound is notable for its ability to stimulate soluble guanylate cyclase, an enzyme that plays a crucial role in the cardiovascular system by mediating the effects of nitric oxide. The deuterated form, Riociguat-d6, is utilized in various scientific studies, particularly those involving pharmacokinetics and metabolic pathways.

Source and Classification

Riociguat-d6 is classified under the category of soluble guanylate cyclase stimulators. It is derived from the original Riociguat compound through deuteration, which involves replacing hydrogen atoms with deuterium to create a stable isotopic variant. This modification allows for enhanced tracking in metabolic studies due to the distinct mass differences between hydrogen and deuterium.

Synthesis Analysis

Methods

The synthesis of Riociguat-d6 involves a multi-step chemical process that typically mirrors the synthesis of Riociguat, with specific modifications to incorporate deuterium.

  1. Starting Materials: The synthesis begins with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-formamidine hydrochloride and 2-aminopropanediamide as key starting materials.
  2. Reflux Reaction: A strong base and solvent are added to facilitate a reflux reaction, leading to the formation of an intermediate compound, 2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidine-4,5,6-triamine.
  3. Dimethyl Carbonate Reaction: This intermediate is then reacted with dimethyl carbonate in methanol to yield another intermediate compound.
  4. Final Deuteration: The final step involves adding methyl iodide in the presence of a strong base to produce Riociguat-d6.
Molecular Structure Analysis

Structure and Data

Riociguat-d6 shares a similar molecular structure with its non-deuterated counterpart but includes deuterium atoms at specific positions. Its molecular formula can be represented as C_22H_22D_6N_6O_3S.

  • Molecular Weight: The molecular weight of Riociguat-d6 is slightly higher than that of Riociguat due to the presence of deuterium.
  • Structural Features: The compound features a pyrazolo-pyridine core structure, which is essential for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Riociguat-d6 undergoes similar chemical reactions as Riociguat due to their structural similarities. Key reactions include:

  1. Metabolic Pathway Studies: In vivo studies have shown that Riociguat-d6 can be used to trace metabolic pathways without interference from endogenous compounds.
  2. Enzymatic Reactions: The compound interacts with cytochrome P450 enzymes during metabolism, where it is oxidized into various metabolites, including M1 (the main active metabolite) .

The use of deuterated compounds like Riociguat-d6 allows researchers to gain insights into drug metabolism and pharmacokinetics more accurately.

Mechanism of Action

Process and Data

Riociguat-d6 acts by stimulating soluble guanylate cyclase, which leads to increased levels of cyclic guanosine monophosphate within vascular smooth muscle cells. This process results in:

  • Vasodilation: Enhanced relaxation of blood vessels, reducing pulmonary arterial pressure.
  • Inhibition of Platelet Aggregation: The compound does not potentiate effects caused by acetylsalicylic acid on platelet aggregation, indicating a selective action .

The pharmacological activity of Riociguat-d6 can be quantitatively assessed through various assays that measure cyclic guanosine monophosphate levels and vascular responses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Riociguat-d6 exhibits reduced solubility at neutral pH compared to acidic conditions.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time.
  • Melting Point: The melting point of Riociguat-d6 is comparable to that of Riociguat but may vary slightly due to isotopic substitution.

These properties are crucial for determining appropriate handling and application methods in laboratory settings.

Applications

Scientific Uses

Riociguat-d6 is primarily used in pharmacological research for:

  • Metabolic Studies: Its deuterated nature allows for precise tracking in metabolic pathways.
  • Pharmacokinetic Research: It aids in understanding the absorption, distribution, metabolism, and excretion profiles of Riociguat.
  • Drug Interaction Studies: Researchers utilize Riociguat-d6 to investigate potential interactions with other drugs or substances affecting its metabolism.

Properties

CAS Number

1304478-43-0

Product Name

Riociguat-d6

Molecular Formula

C₂₀H₁₃D₆FN₈O₂

Molecular Weight

428.45

Synonyms

N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.